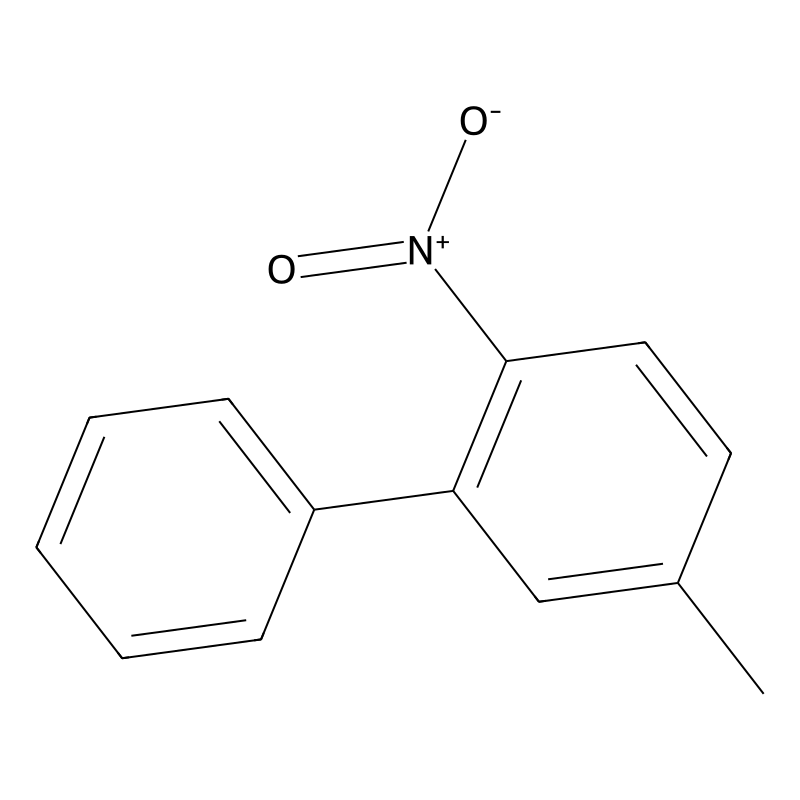

5-Methyl-2-nitro-1,1'-biphenyl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Methyl-2-nitro-1,1'-biphenyl is an aromatic compound characterized by a biphenyl structure with a methyl group and a nitro group attached to it. Its molecular formula is C13H11N1O2, and it has a molecular weight of approximately 213.23 g/mol. The compound features a biphenyl backbone, which consists of two phenyl rings connected by a single bond, with the nitro group located at the second position of one ring and the methyl group at the fifth position. This arrangement affects its reactivity and biological properties.

Currently, there is no scientific literature available on the specific mechanism of action of 5-Methyl-2-nitro-1,1'-biphenyl.

As with most nitroaromatic compounds, 5-Methyl-2-nitro-1,1'-biphenyl should be handled with care due to potential hazards. Nitroaromatics can be:

- Nitration: As a nitroaromatic compound, it can participate in further nitration reactions to introduce additional nitro groups.

- Reduction: The nitro group can be reduced to an amine or hydroxyl group using reducing agents such as iron in hydrochloric acid or catalytic hydrogenation.

- Electrophilic Substitution: The methyl group can direct electrophilic substitution reactions at the ortho and para positions relative to itself, allowing for the synthesis of various derivatives.

Research indicates that compounds similar to 5-Methyl-2-nitro-1,1'-biphenyl exhibit significant biological activities. Nitroaromatic compounds are often studied for their potential as:

- Antimicrobial Agents: Some studies suggest that nitroaromatics can inhibit bacterial growth.

- Anticancer Properties: Certain derivatives have shown promise in targeting cancer cells through various mechanisms.

- Enzyme Inhibition: Compounds related to this structure may act as inhibitors of enzymes like tyrosinase, which is involved in melanin production .

5-Methyl-2-nitro-1,1'-biphenyl can be synthesized through several methods:

- Nitration of 2-Methylbiphenyl: This involves treating 2-methylbiphenyl with a nitrating agent such as a mixture of concentrated nitric and sulfuric acids under controlled conditions to achieve selective nitration at the desired position .

- Suzuki Coupling Reaction: This method utilizes boronic acids and aryl halides in the presence of a palladium catalyst to form biphenyl derivatives. A suitable boronic acid can be coupled with a methyl-substituted aryl halide to yield 5-methyl-2-nitro-1,1'-biphenyl .

- Reduction Reactions: Following nitration, the nitro group can be selectively reduced to other functional groups depending on the desired end product.

5-Methyl-2-nitro-1,1'-biphenyl finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

- Pharmaceuticals: Due to its biological activity, it may be explored for developing new drugs targeting specific diseases.

- Material Science: The compound can be used in developing materials with specific electronic or optical properties due to its aromatic nature.

Interaction studies involving 5-Methyl-2-nitro-1,1'-biphenyl often focus on its reactivity with biological macromolecules:

- Binding Studies: Research may investigate how this compound interacts with enzymes or receptors, revealing insights into its potential therapeutic effects.

- Toxicology Assessments: Evaluating the compound's toxicity profile is crucial for understanding its safety in pharmaceutical applications.

Several compounds share structural similarities with 5-Methyl-2-nitro-1,1'-biphenyl. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Nitrobiphenyl | Nitro group at position 2 | Simpler structure; often used as a reference. |

| 4-Methyl-2-nitrobiphenyl | Methyl group at position 4 | Different regioisomer; alters reactivity. |

| 3-Nitrobiphenyl | Nitro group at position 3 | Exhibits different biological activity patterns. |

| 5-Chloro-2-nitro-1,1'-biphenyl | Chlorine substituent instead of methyl | Changes electronic properties significantly. |

5-Methyl-2-nitro-1,1'-biphenyl is unique due to its specific arrangement of functional groups that influence both its chemical reactivity and biological activity compared to these similar compounds. Its methyl substituent provides distinct directing effects during electrophilic substitution reactions, setting it apart from others in terms of synthetic utility and potential applications.